molecular formula C10H11BrO3S B12598228 Ethyl (3-bromo-4-sulfanylphenoxy)acetate CAS No. 648439-25-2

Ethyl (3-bromo-4-sulfanylphenoxy)acetate

Cat. No.: B12598228
CAS No.: 648439-25-2
M. Wt: 291.16 g/mol
InChI Key: BYYVMHLOJLPNCN-UHFFFAOYSA-N
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Description

Ethyl (3-bromo-4-sulfanylphenoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo group, a sulfanyl group, and a phenoxy group attached to an ethyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-bromo-4-sulfanylphenoxy)acetate typically involves the esterification of 3-bromo-4-sulfanylphenol with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an organic solvent like acetone or ethanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-bromo-4-sulfanylphenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetates.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl (3-bromo-4-sulfanylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (3-bromo-4-sulfanylphenoxy)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromo and sulfanyl groups can enhance its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Ethyl (3-bromo-4-sulfanylphenoxy)acetate can be compared with other similar compounds, such as:

    Ethyl (4-bromophenoxy)acetate: Lacks the sulfanyl group, which may result in different reactivity and biological activity.

    Ethyl (3-bromo-4-methylphenoxy)acetate: Contains a methyl group instead of a sulfanyl group, leading to variations in chemical properties and applications.

The uniqueness of this compound lies in the combination of the bromo and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

648439-25-2

Molecular Formula

C10H11BrO3S

Molecular Weight

291.16 g/mol

IUPAC Name

ethyl 2-(3-bromo-4-sulfanylphenoxy)acetate

InChI

InChI=1S/C10H11BrO3S/c1-2-13-10(12)6-14-7-3-4-9(15)8(11)5-7/h3-5,15H,2,6H2,1H3

InChI Key

BYYVMHLOJLPNCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)S)Br

Origin of Product

United States

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